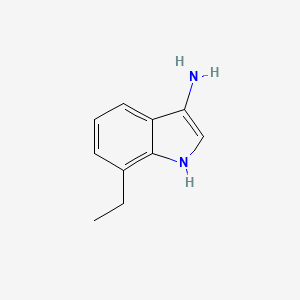

7-ethyl-1H-indol-3-amine

Description

Historical Context and Significance within Indole (B1671886) Chemistry

The story of indole chemistry is a significant thread in the history of organic chemistry, beginning in the 19th century with studies on the dye indigo. The name "indole" itself is a blend of "indigo" and "oleum" (Latin for oil), reflecting its initial isolation from the treatment of indigo dye. In 1866, Adolf von Baeyer accomplished the first synthesis of the parent indole molecule by reducing oxindole with zinc dust. This foundational work paved the way for understanding a class of compounds that would prove to be immensely important.

A pivotal moment in the field was the development of the Fischer indole synthesis in 1883 by Emil Fischer. This reliable method for creating substituted indoles remains a cornerstone of synthetic organic chemistry. The significance of the indole framework grew substantially in the 1930s with the discovery that this bicyclic aromatic heterocycle is the core structure in a vast number of important alkaloids, the amino acid tryptophan, and the neurotransmitter serotonin. The historical development of synthetic methodologies and the recognition of the indole core in nature underscore the importance of substituted derivatives like 7-ethyl-1H-indol-3-amine, which represent specific variations on this vital chemical theme.

Scope and Relevance of Indole Derivatives in Contemporary Organic Synthesis

Indole derivatives are one of the most versatile and frequently utilized nitrogen-containing scaffolds in modern organic synthesis. Their relevance spans medicinal chemistry, materials science, and agriculture. The indole ring system is often described as a "privileged scaffold," as its structure is a recurring component in a multitude of biologically active compounds and pharmaceutical drugs.

In contemporary drug discovery, indole derivatives are investigated for a wide range of therapeutic applications. The structural versatility of the indole core allows for substitutions at various positions, enabling chemists to fine-tune the molecule's electronic and steric properties to optimize biological activity. For instance, 7-substituted indoles, a category that includes 7-ethyl-1H-indol-3-amine, are important intermediates in the synthesis of various pharmaceutical agents. While specific research on 7-ethyl-1H-indol-3-amine is not extensively published, the related compound 7-ethyltryptophol is a known key intermediate in the preparation of the non-steroidal anti-inflammatory drug Etodolac iosrjournals.orgechemi.com. This highlights the pharmaceutical importance of the 7-ethyl indole moiety. The presence of an amine group at the 3-position, as in 7-ethyl-1H-indol-3-amine, offers a reactive handle for further chemical modifications, making it a valuable building block for creating more complex molecules and compound libraries for screening purposes.

Structural Framework of 7-ethyl-1H-indol-3-amine for Chemical Investigation

The chemical structure of 7-ethyl-1H-indol-3-amine is defined by a bicyclic system where a benzene (B151609) ring is fused to a five-membered pyrrole (B145914) ring. This core indole structure is substituted at two key positions: an ethyl group (-CH2CH3) is attached to carbon 7 on the benzene portion of the ring, and an amine group (-NH2) is attached to carbon 3 on the pyrrole portion.

The indole ring itself is an electron-rich aromatic system. The pyrrole part of the molecule is particularly reactive towards electrophiles, with the C3 position being the most common site for electrophilic substitution. The presence of the amine group at this already activated position makes the molecule highly interesting for further synthetic transformations. The amine group can act as a nucleophile or be modified to create a wide array of functional groups. The ethyl group at the C7 position influences the molecule's steric profile and lipophilicity, which can be critical for its interaction with biological targets or its solubility in various solvents. This specific arrangement of functional groups on the indole scaffold provides a unique platform for chemical investigation and the synthesis of novel, more complex derivatives.

Table 1: Physicochemical Properties of 7-ethyl-1H-indol-3-amine

| Property | Value |

|---|---|

| CAS Number | 1082821-72-4 aksci.combldpharm.com |

| Molecular Formula | C10H12N2 aksci.combldpharm.com |

| Molecular Weight | 160.22 g/mol aksci.combldpharm.com |

| SMILES Code | NC1=CNC2=C1C=CC=C2CC bldpharm.com |

| Purity Specification | ≥95% aksci.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

7-ethyl-1H-indol-3-amine |

InChI |

InChI=1S/C10H12N2/c1-2-7-4-3-5-8-9(11)6-12-10(7)8/h3-6,12H,2,11H2,1H3 |

InChI Key |

WPOJBUBDWBBHLB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Ethyl 1h Indol 3 Amine and Its Regioisomers

Strategies for Indole (B1671886) Ring System Construction

The construction of the indole nucleus is a well-explored area of organic synthesis, with several named reactions offering versatile routes to this privileged heterocycle. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Fischer Indole Synthesis Adaptations for Ethyl-Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgyoutube.com

For the synthesis of 7-ethyl substituted indoles, 2-ethylphenylhydrazine serves as a key starting material. A notable application of this is in the synthesis of 7-ethyltryptophol, a precursor to the non-steroidal anti-inflammatory drug Etodolac. nih.gov In this synthesis, 2-ethylphenylhydrazine hydrochloride is reacted with 2,3-dihydrofuran. This reaction exemplifies the adaptability of the Fischer synthesis for creating 7-substituted indoles.

To adapt this synthesis for 7-ethyl-1H-indol-3-amine, a carbonyl compound containing a masked amino group or a precursor to it would be required. For instance, the reaction of 2-ethylphenylhydrazine with an α-amino aldehyde or ketone, or a derivative thereof, could potentially lead to the desired product after cyclization and subsequent deprotection. The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. byjus.com

Table 1: Key Parameters in Fischer Indole Synthesis for 7-Ethylindoles

| Parameter | Description | Relevance to 7-ethyl-1H-indol-3-amine |

| Arylhydrazine | 2-Ethylphenylhydrazine is the precursor for the 7-ethyl substitution. | Direct incorporation of the ethyl group at the desired position. |

| Carbonyl Component | An aldehyde or ketone with a protected or precursor amino group at the α-position. | Determines the substituent at the 3-position of the indole ring. |

| Acid Catalyst | Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org | Facilitates the key cyclization and rearrangement steps. |

| Reaction Conditions | Typically requires elevated temperatures. | Influences reaction rate and yield. |

Madelung Synthesis and Modern Variants for 7-Substituted Indoles

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org This method is particularly useful for the preparation of 2-alkinylindoles. The classical Madelung synthesis often requires harsh reaction conditions, which can limit its applicability to substrates with sensitive functional groups.

Modern variants of the Madelung synthesis have been developed to overcome these limitations. For instance, the use of organolithium reagents and milder reaction conditions has expanded the scope of this reaction. The Smith-modified Madelung synthesis, for example, utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines to react with esters or carboxylic acids, yielding substituted indoles. wikipedia.org This modification is applicable to a wide variety of substituted anilines. wikipedia.org

For the synthesis of a 7-substituted indole like 7-ethyl-1H-indol-3-amine, a suitably substituted N-acyl-o-toluidine precursor would be required. Specifically, an N-acylated 2-amino-3-ethyltoluene derivative could be a potential starting material. The introduction of the 3-amino group would likely need to be addressed in a subsequent step, as the Madelung synthesis itself does not directly install this functionality. A modified Madelung synthesis of 1,2-disubstituted-3-cyanoindoles has been reported, which could potentially be adapted. nih.gov

Reissert Indole Synthesis and its Applicability

The Reissert indole synthesis provides a route to indoles or substituted indoles starting from an o-nitrotoluene derivative and diethyl oxalate. researchgate.netwikipedia.orgresearchgate.net The initial condensation is followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative to form the indole-2-carboxylic acid, which can then be decarboxylated. researchgate.netwikipedia.orgresearchgate.net

To apply this method for the synthesis of a 7-ethyl substituted indole, the starting material would be 2-ethyl-6-nitrotoluene. The reaction sequence would lead to the formation of 7-ethylindole-2-carboxylic acid. While this method is effective for introducing substituents on the benzene (B151609) ring of the indole, it does not directly provide a route to 3-substituted indoles like 7-ethyl-1H-indol-3-amine. Therefore, a subsequent functionalization at the 3-position would be necessary. The Reissert synthesis is particularly useful for preparing indoles with substitution patterns that are not easily accessible through other methods. researchgate.net

Cyclization of Precursor Indole Derivatives

The construction of the indole ring can also be achieved through the cyclization of various open-chain precursors. These methods often offer greater flexibility in terms of the substitution patterns that can be achieved.

One such approach involves the iodine-mediated intramolecular cyclization of enamines. This method has been shown to be effective for the synthesis of 3H-indole derivatives under transition-metal-free conditions. nih.gov The reaction proceeds through the formation of an iodide intermediate, followed by an intramolecular Friedel-Crafts-type alkylation and rearomatization. While this specific method leads to 3H-indoles, it highlights the potential of intramolecular cyclization strategies.

For the synthesis of 7-ethyl-1H-indol-3-amine, a potential precursor for intramolecular cyclization could be a suitably substituted 2-vinylaniline (B1311222) derivative. For instance, a 2-amino-1-(2-ethylphenyl)-ethenamine derivative could undergo cyclization to form the indole ring. Palladium-catalyzed intramolecular cyclization of alkynes and imines has also been reported as a novel method for indole synthesis.

Regioselective Functionalization for 7-Ethyl and 3-Amino Introduction

Once the indole core is formed, or during its formation, the regioselective introduction of the ethyl group at the 7-position and the amino group at the 3-position is a critical challenge.

Directed Ethylation Strategies at the 7-Position

Directing group strategies have emerged as powerful tools for the regioselective C-H functionalization of indoles. The inherent reactivity of the indole ring often leads to preferential substitution at the C2 or C3 positions. Therefore, to achieve functionalization at the C7 position, a directing group is typically required to steer the catalyst to the desired site.

Transition-metal-catalyzed C-H functionalization has been extensively studied for this purpose. Various directing groups, often installed on the indole nitrogen, can direct a metal catalyst (e.g., palladium, rhodium, iridium) to the C7 position, enabling the introduction of various functional groups, including alkyl groups. For instance, iridium-catalyzed regioselective C-7 amination of indolines with organic azides has been achieved. nih.gov While this example demonstrates amination, similar principles can be applied for ethylation using appropriate reagents.

A key challenge is the development of directing groups that can be easily installed and removed. The choice of catalyst and ligand is also crucial for achieving high regioselectivity and yield.

Selective Amination at the C3 Indole Position

Direct C-H amination at the C3 position of the indole ring presents a significant challenge due to the nucleophilic nature of the indole nitrogen (N1) and the potential for competing reactions. However, several strategies have been developed to achieve selective C3-amination, providing a direct route to 3-aminoindoles.

One effective approach involves the use of electrophilic nitrogen sources in the presence of a Lewis acid. For instance, the reaction of indoles with N-benzenesulfonyloxyamides catalyzed by zinc chloride (ZnCl₂) has been shown to selectively yield 3-amidated indoles. nih.gov The zinc salt of the indole is believed to favor C3-functionalization over N1-acylation. nih.gov This method provides a direct entry to biologically important 3-aminoindoles. nih.gov

Another strategy involves post-functionalization of 3-substituted indoles. A common method is the nitration of the C3 position followed by reduction to the corresponding amine. nih.gov Additionally, azidation at C3 and subsequent reduction also yields the desired 3-aminoindole. nih.gov

Furthermore, multicomponent reactions offer a convergent approach to 3-aminoindoles. A copper-catalyzed three-component coupling of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes leads to the formation of 3-aminoindolines, which can be subsequently isomerized to 3-aminoindoles under basic conditions. nih.gov This cascade transformation provides an efficient route to a variety of 3-aminoindole derivatives. nih.gov

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Electrophilic Amidation | Indole, N-benzenesulfonyloxyamides, ZnCl₂ | Direct C-H functionalization, good regioselectivity for C3. | nih.gov |

| Post-Functionalization (Nitration/Reduction) | Indole, Nitrating agent, Reducing agent | Traditional and widely used, involves multiple steps. | nih.gov |

| Multicomponent Coupling | N-protected 2-aminobenzaldehyde, secondary amine, terminal acetylene, Cu catalyst | One-pot synthesis, forms 3-aminoindoline intermediate. | nih.gov |

Ortho-Lithiation and Subsequent Electrophilic Quenching for 7-Functionalization

Ortho-lithiation, also known as directed metalation (DoM), is a powerful tool for the regioselective functionalization of the C7 position of the indole ring. This method relies on the use of a directing group (DG) on the indole nitrogen, which directs an organolithium base to deprotonate the adjacent C7 position. The resulting 7-lithioindole can then be quenched with a suitable electrophile to introduce a variety of substituents.

The N-pivaloyl group has been shown to be an effective directing group for the ortho-lithiation of anilines, a related class of compounds. acs.org This strategy can be extended to indoles, where the N-pivaloyl group directs lithiation to the C7 position. Subsequent reaction with an electrophile, such as an ethylating agent, would yield the desired 7-ethylindole (B1586515) core.

Recent advancements have focused on transition-metal-catalyzed C-H functionalization at the C7 position, which offers an alternative to traditional ortho-lithiation. rsc.org Rhodium-catalyzed methods, for example, have been developed for the direct C-H functionalization at the C7 position of a wide range of indoles using a directing group. nih.gov These catalytic approaches often exhibit high regioselectivity and functional group tolerance. nih.govresearchgate.net

| Strategy | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|

| Ortho-Lithiation (DoM) | N-Directing group (e.g., Pivaloyl), Organolithium base, Electrophile | High regioselectivity for C7. | acs.orgrsc.org |

| Rhodium-Catalyzed C-H Activation | N-Directing group, Rhodium catalyst, Coupling partner | High regioselectivity, broad substrate scope. | nih.gov |

Multicomponent Reaction Approaches to Indole Derivatives

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity. nih.gov

One-pot condensation reactions are a prominent class of MCRs used for the synthesis of substituted indoles. These reactions often involve a cascade of transformations, such as condensation, cyclization, and aromatization, to build the indole core and introduce substituents in a single operation.

For example, a three-component reaction involving an enaminone, an indole, and acenaphthylene-1,2-dione, catalyzed by piperidine (B6355638) and p-toluenesulfonic acid, can produce highly functionalized bis-indoles in a one-pot, two-step sequence. nih.gov Another approach involves the reaction of an arylamine, an arylglyoxal, and a 4-hydroxycoumarin (B602359) or 4-hydroxy-6-methyl-2-pyrone (B586867) in a metal-free, one-pot tandem reaction to yield functionalized indole derivatives. semanticscholar.org The synthesis of polysubstituted indoles can also be achieved from functionalized nitroalkanes under mildly acidic conditions in a one-pot, two-stage procedure. nih.gov

The Mannich reaction is a classic three-component reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. wikipedia.org In the context of indole chemistry, the C3 position of indole is sufficiently nucleophilic to participate in Mannich-type reactions.

The reaction of indole with an aldehyde (often formaldehyde) and a secondary amine produces a 3-aminomethylindole, commonly known as a gramine. chemtube3d.combhu.ac.in Gramine itself is a versatile intermediate that can be used to introduce various substituents at the C3 position via nucleophilic displacement of the dimethylamino group. bhu.ac.in

Copper-catalyzed three-component coupling reactions can also be considered a type of Mannich reaction, leading to the synthesis of 3-aminoindoles. nih.gov These reactions proceed through a propargylamine (B41283) intermediate which then cyclizes to form the indole core. nih.gov

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound in the presence of a basic catalyst. rsc.org This reaction is widely used to introduce a carbon-carbon double bond.

In indole synthesis, the Knoevenagel condensation of indole-3-carboxaldehyde (B46971) with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, yields α,β-unsaturated indole derivatives. acgpubs.orgacgpubs.org These products can serve as versatile intermediates for the synthesis of more complex 3-substituted indoles. acgpubs.org The reaction is often catalyzed by a base like piperidine. acgpubs.org A sequential Knoevenagel-Hemetsberger reaction sequence has also been developed for the synthesis of substituted indoles. rsc.org

| Reaction Type | Typical Reactants | Key Product Feature | Reference |

|---|---|---|---|

| One-Pot Condensation | Varies (e.g., enaminone, indole, dione) | Highly functionalized, complex indoles. | nih.govsemanticscholar.orgnih.gov |

| Mannich-Type Reaction | Indole, Aldehyde, Secondary Amine | 3-Aminomethylindole (Gramine). | nih.govchemtube3d.combhu.ac.in |

| Knoevenagel Condensation | Indole-3-carboxaldehyde, Active Methylene Compound | α,β-Unsaturated 3-substituted indole. | acgpubs.orgacgpubs.orgrsc.org |

Catalytic Systems and Reaction Condition Optimization

The choice of catalyst and the optimization of reaction conditions are crucial for achieving high yields and selectivity in the synthesis of substituted indoles. A wide range of catalytic systems, from simple bases and acids to more complex transition metal complexes and nanocatalysts, have been employed. rsc.orgnih.gov

Base-catalyzed methods are effective for promoting reactions like the Knoevenagel condensation and Michael addition. rsc.org Acid catalysts, including both Brønsted and Lewis acids, are also widely used. rsc.org In some cases, a sequential base-acid catalytic system is employed to facilitate different steps of a one-pot reaction. nih.gov

The development of environmentally friendly and reusable catalysts is an active area of research. For instance, magnetically recoverable amino acid nanocatalysts have been developed for the synthesis of 3-substituted indoles. nih.gov Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is essential to maximize the efficiency of these synthetic methods. researchgate.netrsc.org

Acidic and Basic Catalysis in Indole Synthesis

Acidic and basic catalysis are foundational to many classical and modern indole syntheses. The Fischer indole synthesis, a cornerstone in this field, traditionally relies on strong acid catalysis to facilitate the cyclization of a phenylhydrazone precursor. iosrjournals.orggoogleapis.com For the synthesis of a 7-ethylindole core, a common precursor to 7-ethyl-1H-indol-3-amine, the reaction of 2-ethylphenylhydrazine with a suitable ketone or aldehyde is a key step. The choice of acid catalyst can significantly influence the reaction's efficiency and yield.

An optimized process for synthesizing 7-ethyltryptophol, a related 7-ethylindole derivative, utilizes concentrated sulfuric acid as the catalyst in a mixed solvent system of N,N-dimethyl acetamide (B32628) and water. iosrjournals.org This highlights the use of strong Brønsted acids to promote the key researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization. The reaction pH is a critical parameter, with optimal results often found in highly acidic conditions, although this can also lead to the formation of impurities if not carefully controlled. iosrjournals.org

The following table summarizes the effect of various acid catalysts on the Fischer indole synthesis for the preparation of 7-ethyltryptophol.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Conc. H2SO4 | N,N-dimethyl acetamide/H2O (1:1) | 45-50 | 75 | iosrjournals.org |

| Acetic Acid | Not specified | Not specified | Lower Yield | iosrjournals.org |

| p-Toluenesulfonic acid | Not specified | Not specified | Variable | iosrjournals.org |

| Hydrochloric Acid | Not specified | Not specified | Lower Yield | iosrjournals.org |

Basic catalysis, while less common for the initial indole ring formation in Fischer-type syntheses, plays a crucial role in subsequent functionalization steps. For instance, the introduction of a substituent at the N1 position of the indole ring is often achieved using a strong base to deprotonate the indole nitrogen, making it a more potent nucleophile.

Metal-Catalyzed Coupling Reactions for Indole Functionalization

Transition-metal catalysis has revolutionized the functionalization of heterocyclic compounds, including indoles. These methods offer high regioselectivity and functional group tolerance, which are often difficult to achieve with classical methods. mdpi.comrsc.org Directing group strategies are particularly powerful for achieving selective C-H functionalization at otherwise less reactive positions, such as C7. rsc.orgsci-hub.se

While direct C-H amination at the C3 position is a plausible route to the target molecule, metal-catalyzed cross-coupling reactions are also instrumental. For instance, a pre-functionalized 7-ethylindole, such as 7-ethyl-3-bromoindole, could undergo a Buchwald-Hartwig amination with an ammonia equivalent to introduce the desired amine group.

Palladium-catalyzed reactions are among the most widely used for indole synthesis and functionalization. nih.gov For example, the Heck reaction can be employed to construct the indole core from appropriately substituted anilines. nih.gov Similarly, Suzuki and Sonogashira couplings are valuable for introducing carbon-based substituents at various positions on the indole ring. nih.govmdpi.com Rhodium and Ruthenium catalysts have also been shown to be effective for C-H activation and functionalization of the indole nucleus. mdpi.com

The following table provides examples of metal-catalyzed reactions for the functionalization of indoles, which are applicable to the synthesis of derivatives of 7-ethyl-1H-indol-3-amine.

| Reaction Type | Catalyst | Reactants | Position Functionalized | Reference |

| C7 Arylation | Pd(OAc)2 | N-directing group indole, Aryl halide | C7 | sci-hub.se |

| C7 Alkenylation | [RhCp*Cl2]2 | N-directing group indole, Alkene | C7 | sci-hub.se |

| C3 Amination (general) | Pd-based catalyst | 3-Haloindole, Amine | C3 | mdpi.com |

| Sonogashira Coupling | PdCl2(PPh3)2/CuI | Halo-aminopyridine, Alkyne | Forms azaindole core | nih.govmdpi.com |

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. organic-chemistry.orgacs.orgnih.gov This technology is particularly beneficial for indole syntheses that typically require high temperatures and long reaction times, such as the Fischer indole synthesis. tandfonline.com

The application of microwave heating can dramatically accelerate key steps in the synthesis of substituted indoles. For instance, in the synthesis of 7-azaindoles, a bioisostere of indoles, microwave irradiation significantly shortens the time required for the epoxide-opening-cyclization-dehydration sequence. organic-chemistry.orgacs.org An iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes to produce 7-azaindoles is also efficiently promoted by microwave heating, demonstrating the synergy between metal catalysis and microwave technology. nih.govresearchgate.net

A continuous flow microwave-assisted Fischer indole synthesis of 7-ethyltryptophol has been developed, achieving a 78% yield with a residence time of only 30 seconds at 180°C. researchgate.net This demonstrates the potential for rapid and efficient production of the 7-ethylindole core.

| Reaction | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |

| Fischer Indole Synthesis of 7-ethyltryptophol | Microwave (Flow) | 180 | 30 s | 78 | researchgate.net |

| Epoxide-opening-cyclization-dehydration (7-azaindole) | Microwave | Not specified | Dramatically reduced | High | organic-chemistry.orgacs.org |

| Iron-catalyzed cyclization (7-azaindole) | Microwave | 130 | 60 min | Good | nih.govresearchgate.net |

Solvent Effects and Stoichiometric Control for Yield Enhancement

The choice of solvent and the precise control of stoichiometry are critical parameters that can significantly impact the yield and purity of the desired product in indole synthesis. In the Fischer indole synthesis of 7-ethyltryptophol, a mixture of N,N-dimethyl acetamide (DMAc) and water was found to be an effective solvent system when using sulfuric acid as a catalyst. iosrjournals.org The use of a water-miscible organic co-solvent is a common strategy in these reactions. googleapis.com

Stoichiometric control is particularly important in multi-step syntheses and when dealing with reactive intermediates. For example, in the synthesis of 7-ethyltryptophol from 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran, the molar ratios of the reactants and the acid catalyst must be carefully optimized to maximize the yield and minimize the formation of byproducts. iosrjournals.org In some cases, the use of a stoichiometric amount of a Lewis acid, such as ZnCl2, can act as both a catalyst and a scavenger for ammonia generated during the indole ring formation. nih.gov

The solvent can also play a more active role in the reaction. For instance, ionic liquids have been employed as solvents in the Fischer indole synthesis, offering advantages such as high-temperature tolerance and favorable product distribution. nih.gov

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. researchgate.netbeilstein-journals.orgingentaconnect.com This involves the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic processes, and often favors solvent-free conditions or the use of environmentally benign solvents like water or ethanol (B145695). beilstein-journals.orgnih.gov

In the context of indole synthesis, several green approaches have been developed. This includes the use of greener catalysts, such as Schiff base complexes, for the synthesis of bis(indolyl)methanes, which avoids the use of strong acids. beilstein-journals.org Solvent-free reactions, often assisted by microwave irradiation or ball milling, represent another important green strategy. tandfonline.combeilstein-journals.org

The development of catalytic systems that can operate in water is a significant advancement in green chemistry. nih.gov For the synthesis of bis(indolyl)methanes, an unexpected Br2-catalyzed reaction in water has been reported, offering a more environmentally friendly alternative to traditional methods. nih.gov Furthermore, the use of heterogeneous catalysts is advantageous as they can be easily recovered and reused, reducing waste. semanticscholar.org

The synthesis of 7-ethyltryptophol in an environmentally benign solvent like methanol, despite moderate yields, is considered a favorable process because the major byproducts can be removed through a simple extraction, reducing the need for chromatography. acs.orguq.edu.au

Elucidation of Reactivity and Reaction Mechanisms of 7 Ethyl 1h Indol 3 Amine

Intrinsic Reactivity of the Indole (B1671886) Nucleus

The indole ring system is an electron-rich aromatic heterocycle, a characteristic that governs its susceptibility to electrophilic attack. The presence of the nitrogen atom's lone pair of electrons significantly influences the electron density distribution within the bicyclic structure, rendering certain positions more reactive than others.

Electrophilic Substitution Preferences (C-3, C-2, C-6)

Electrophilic aromatic substitution is a hallmark of indole chemistry, with a pronounced preference for attack at the C-3 position. This regioselectivity is attributed to the formation of a more stable cationic intermediate (a 3H-indolium cation) when the electrophile attacks at C-3, as this intermediate retains the aromaticity of the benzene (B151609) ring. The positive charge in this intermediate is effectively delocalized over the nitrogen and the C-2 carbon.

In contrast, electrophilic attack at the C-2 position leads to a less stable intermediate where the aromaticity of the benzene portion is disrupted. Consequently, substitution at C-2 is generally less favored and typically occurs only when the C-3 position is already substituted.

Substitution on the benzene ring, such as at the C-6 position, is even less common and requires more forcing conditions or specific directing groups. The electron-donating nature of the pyrrole (B145914) ring directs electrophiles primarily to the heterocyclic portion of the molecule. The presence of the ethyl group at the 7-position, being a weak electron-donating group, is unlikely to significantly alter the inherent reactivity pattern of the indole nucleus, thus maintaining the C-3 position as the primary site for electrophilic attack.

| Position | Relative Reactivity | Reason for Reactivity |

|---|---|---|

| C-3 | Most Reactive | Formation of the most stable cationic intermediate, preserving the aromaticity of the benzene ring. |

| C-2 | Moderately Reactive | Disruption of the benzene ring's aromaticity in the intermediate; becomes the preferred site if C-3 is blocked. |

| C-6 | Least Reactive | Requires forcing conditions as the pyrrole ring is significantly more electron-rich and reactive. |

Nucleophilic Reactivity in Indole Systems

While the indole nucleus is predominantly reactive towards electrophiles, it can exhibit nucleophilic character under certain conditions. The nitrogen atom of the indole ring possesses a lone pair of electrons, which can participate in nucleophilic attack. However, the delocalization of this lone pair into the aromatic system reduces its availability, making the indole nitrogen a relatively weak nucleophile.

Deprotonation of the N-H group with a strong base generates the indolyl anion, a much more potent nucleophile. This anion can then readily react with various electrophiles. The presence of the 3-amino group in 7-ethyl-1H-indol-3-amine, with its own lone pair of electrons, further complicates the nucleophilic profile of the molecule. The amino group is generally more nucleophilic than the indole nitrogen, and its reactivity will often dominate in reactions with electrophiles.

Acid-Base Behavior and its Influence on Reaction Pathways

The indole N-H proton is weakly acidic, with a pKa value of approximately 17 in dimethyl sulfoxide. This acidity allows for deprotonation by strong bases, as mentioned above, to form the nucleophilic indolyl anion.

Conversely, the indole ring can be protonated in the presence of strong acids. Protonation occurs preferentially at the C-3 position, leading to the formation of the 3H-indolium cation. This protonation can influence subsequent reaction pathways by altering the electron density and reactivity of the indole system.

| Functional Group | Acidic/Basic Character | Approximate pKa | Influence on Reactivity |

|---|---|---|---|

| Indole N-H | Weakly Acidic | ~17 (in DMSO) | Deprotonation with strong bases generates a potent nucleophile. |

| 3-Amino Group | Basic | ~4-5 (estimated for conjugate acid) | Protonation in acidic media deactivates the ring towards electrophilic substitution. |

Chemical Transformations of the 3-Amino Group

The 3-amino group of 7-ethyl-1H-indol-3-amine is a primary aromatic amine and as such, exhibits a rich and varied reactivity. It readily participates in condensation and derivatization reactions, and can form stable salt forms.

Amine Reactivity in Condensation and Derivatization Reactions

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a good nucleophile, enabling it to react with a wide range of electrophiles.

Condensation Reactions: Like other primary amines, 7-ethyl-1H-indol-3-amine can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. nih.gov These reactions are typically acid-catalyzed and involve the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. The general conditions for Schiff base formation involve reacting the amine and the carbonyl compound in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. researchgate.netsemanticscholar.org

Derivatization Reactions: The 3-amino group can be readily derivatized through various reactions, including:

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding amides. This is a common method for protecting the amino group or for synthesizing biologically active amide derivatives.

Alkylation: The amino group can be alkylated by reaction with alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common side reaction. Reductive amination, a reaction with a carbonyl compound in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

| Reaction Type | Reagents | Product | General Conditions |

|---|---|---|---|

| Schiff Base Formation | Aldehydes or Ketones | Imine (Schiff Base) | Acid catalyst, often with azeotropic removal of water. researchgate.netsemanticscholar.org |

| Acylation | Acid Chlorides, Acid Anhydrides | Amide | Base (e.g., pyridine, triethylamine) in an inert solvent. |

| Alkylation | Alkyl Halides | Alkylamine | Often leads to a mixture of products; reductive amination offers better control. |

Formation and Reactivity of Salt Forms

Due to the basic nature of the 3-amino group, 7-ethyl-1H-indol-3-amine readily forms salts upon reaction with acids. The most common salt form is the hydrochloride salt, which is typically a crystalline solid that is more stable and easier to handle than the free base. These salts are generally soluble in water and polar protic solvents.

The formation of the ammonium salt has a significant impact on the reactivity of the molecule. Protonation of the amino group withdraws electron density from the indole ring system, making it less susceptible to electrophilic attack. This deactivating effect can be utilized to control the regioselectivity of certain reactions. The salt form can also be used to facilitate purification and isolation of the compound. The free base can be regenerated from its salt by treatment with a base, such as sodium hydroxide (B78521) or sodium bicarbonate. The synthesis of related 2-aminoindole hydrochlorides has been reported, and these salts have been shown to be stable and useful intermediates in further synthetic transformations. acs.org

Reactivity Considerations of the 7-Ethyl Substituent

The ethyl group at the C7 position of the indole nucleus exerts a notable influence on the reactivity of the entire molecule through a combination of steric and electronic effects. Electronically, the ethyl group is an electron-donating group (EDG) through induction. This donation of electron density increases the nucleophilicity of the indole ring, making it more susceptible to electrophilic aromatic substitution. bhu.ac.in This activating effect is particularly pronounced at the C3 position, which is the most nucleophilic site in the indole ring. uwindsor.canih.gov However, the position of the ethyl group at C7 means its inductive effect will also influence the adjacent C6 position.

Sterically, the ethyl group at the C7 position can hinder the approach of reactants to this part of the molecule. This steric hindrance can play a significant role in directing the regioselectivity of reactions. For instance, in reactions where multiple sites on the indole ring are potentially reactive, the bulkiness of the 7-ethyl group may favor substitution at less hindered positions. researchgate.net The interplay between the electron-donating nature of the ethyl group, which activates the ring, and its steric bulk, which can obstruct certain reaction pathways, is a key consideration in predicting the outcome of derivatization reactions. researchgate.netacs.org

The following table summarizes the expected effects of the 7-ethyl substituent on the reactivity of the indole ring:

| Effect | Description | Impact on Reactivity |

| Electronic (Inductive) | The ethyl group donates electron density to the aromatic ring. | Increases the overall nucleophilicity of the indole ring, enhancing its reactivity towards electrophiles, particularly at the C3 position. |

| Steric Hindrance | The physical bulk of the ethyl group impedes access to the C7 and, to a lesser extent, the C6 positions. | Can direct incoming reagents to other, less sterically hindered positions on the indole ring, influencing the regioselectivity of reactions. |

Computational chemistry provides powerful tools for predicting the reactivity of substituted indoles like 7-ethyl-1H-indol-3-amine. researchgate.net Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule and predict sites of electrophilic and nucleophilic attack. nih.govnih.gov By calculating properties such as molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO and LUMO), and Fukui functions, researchers can gain insights into how the 7-ethyl substituent influences the reactivity of the indole ring. bhu.ac.innih.gov

For instance, the calculated HOMO density can indicate the most likely sites for electrophilic attack. In the case of 7-ethyl-1H-indol-3-amine, the HOMO is expected to be largely localized on the pyrrole moiety, with significant density at the C3 position, further enhanced by the electron-donating 3-amine group. The 7-ethyl group, being an EDG, will also slightly increase the electron density on the benzene portion of the ring, which can be quantified through computational models. nih.gov

Furthermore, computational models can be used to simulate reaction pathways and calculate activation energies for various derivatization reactions. This allows for the prediction of the most favorable reaction products and the influence of the 7-ethyl group on reaction kinetics. For example, the steric hindrance imposed by the 7-ethyl group can be quantified by calculating the transition state energies for electrophilic attack at different positions on the indole ring.

The table below outlines key computational parameters and their significance in predicting the reactivity of 7-ethyl-1H-indol-3-amine.

| Computational Parameter | Predicted Influence of 7-Ethyl Substituent | Significance |

| Highest Occupied Molecular Orbital (HOMO) | Increased energy and density on the indole ring compared to unsubstituted indole. | Indicates enhanced nucleophilicity and susceptibility to electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | More negative potential around the pyrrole ring, especially at C3. | Highlights the regions of the molecule most attractive to electrophiles. |

| Calculated Proton Affinities | Higher proton affinity at C3 compared to other positions. | Quantifies the relative nucleophilicity of different sites on the indole ring. bhu.ac.in |

| Transition State Energy Calculations | Higher activation energy for reactions at the C6 and C7 positions due to steric clash. | Predicts the regioselectivity of reactions by identifying the kinetically favored pathways. |

Mechanistic Pathways of Key Chemical Reactions

The chemical behavior of 7-ethyl-1H-indol-3-amine is dictated by the inherent reactivity of the indole nucleus, which is further modulated by the ethyl and amine substituents. Understanding the mechanistic pathways of its key reactions is fundamental to harnessing its synthetic potential.

The synthesis of the 7-ethyl-1H-indole core can be achieved through various established methods, with the Fischer indole synthesis being one of the most prominent. uwindsor.canih.gov This reaction involves the acid-catalyzed cyclization of an arylhydrazone. To obtain a 7-ethylindole (B1586515), one would start with (2-ethylphenyl)hydrazine. The mechanism proceeds through a rsc.orgrsc.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. researchgate.netresearchgate.net The presence of the ethyl group on the starting hydrazine (B178648) directs the formation of the 7-substituted indole.

Annulation reactions are crucial for constructing polycyclic structures containing the 7-ethyl-1H-indol-3-amine framework. The Pictet-Spengler reaction, for example, is a powerful method for synthesizing β-carboline structures, which are prevalent in natural products. researchgate.net In the context of 7-ethyl-1H-indol-3-amine, this reaction would involve the condensation of a related tryptamine (B22526) derivative (like 7-ethyltryptamine) with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution at the C2 position of the indole, driven by the formation of an iminium ion intermediate. researchgate.net Other annulation strategies, such as transition-metal-catalyzed cyclizations, can also be employed to build rings onto the indole core. nih.govuchicago.edu

The 3-amino group in 7-ethyl-1H-indol-3-amine can participate in the formation of transient, highly reactive intermediates. While direct evidence for indole methide formation from this specific compound is not extensively documented, the generation of related alkylideneindolenine intermediates from 3-substituted indoles is a well-established concept in indole chemistry. researchgate.netacs.org These intermediates are typically formed by the elimination of a leaving group from the 3-position. researchgate.net

In a hypothetical scenario, a derivative of 7-ethyl-1H-indol-3-amine with a suitable leaving group on the nitrogen could, under appropriate conditions (acidic or basic), eliminate to form a transient 7-ethyl-1H-indol-3-ylidene)methanamine or a related alkylideneindolenine species. These intermediates are potent electrophiles and can be trapped by a variety of nucleophiles. rsc.org This reactivity provides a pathway for the introduction of a wide range of substituents at the 3-position. The trapping of these transient species is a key strategy in the synthesis of complex indole alkaloids. researchgate.net Cycloaddition reactions involving these intermediates have also been reported, leading to the formation of diverse heterocyclic systems.

Iminium ions are key reactive intermediates in many reactions involving 7-ethyl-1H-indol-3-amine and its derivatives. rsc.org The formation of an iminium ion often serves as the driving force for cyclization and annulation reactions. researchgate.net As mentioned in the context of the Pictet-Spengler reaction, the condensation of an amine with a carbonyl compound, followed by protonation, generates a highly electrophilic iminium ion that can be attacked by the nucleophilic indole ring. researchgate.net

The 3-amino group of 7-ethyl-1H-indol-3-amine can itself be converted into an iminium ion. For instance, reaction with an aldehyde or ketone would form an imine, which upon protonation or acylation, generates a reactive N-acyliminium ion. researchgate.net These N-acyliminium ions are potent electrophiles and can undergo intramolecular cyclization reactions if a suitable nucleophile is present elsewhere in the molecule. rsc.org The bioactivation of cyclic tertiary amines to reactive iminium species is a known metabolic pathway and highlights the potential for such intermediates to be formed in biological systems as well. researchgate.net The trapping of these iminium ions with various nucleophiles is a versatile strategy for the synthesis of complex nitrogen-containing heterocycles.

Frontier Molecular Orbital (FMO) Analysis in Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the reactivity and selectivity of chemical reactions. rsc.orgwikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduyoutube.com For a given molecule, the HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting the chemical reactivity and stability of a molecule. researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In the context of 7-ethyl-1H-indol-3-amine, FMO analysis can provide valuable insights into its reactivity, particularly in predicting the regioselectivity of electrophilic aromatic substitution reactions. The indole ring itself is an electron-rich aromatic system, making it susceptible to attack by electrophiles. researchgate.net The distribution of the HOMO and LUMO across the indole nucleus dictates the most probable sites for such reactions.

The distribution of the HOMO is of particular interest in predicting the sites of electrophilic attack. For the indole ring, the HOMO is generally localized over the pyrrole ring, with significant electron density at the C3 position. researchgate.netrogue-scholar.org The presence of the strongly electron-donating amine group at C3 will further enhance the nucleophilic character of this position. However, since the C3 position is already substituted, electrophilic attack will be directed to other positions on the ring that are activated by the substituents. The ethyl group at C7 will slightly increase the electron density on the benzene portion of the indole nucleus.

Computational studies on various substituted indoles have consistently shown that electron-donating groups increase the HOMO energy and decrease the HOMO-LUMO gap, thereby enhancing reactivity. researchgate.net The following table provides a comparative illustration of how substituents can influence the HOMO-LUMO energy gap in indole derivatives, based on data from computational studies on related compounds.

| Compound | Substituent(s) | HOMO Energy (eV) (Estimated) | LUMO Energy (eV) (Estimated) | HOMO-LUMO Gap (eV) (Estimated) |

| Indole | None | -5.5 to -6.2 | -1.1 to -1.8 | 4.4 to 4.4 |

| 3-Methylindole | -CH3 (weak electron-donating) | -5.3 to -6.0 | -1.0 to -1.7 | 4.3 to 4.3 |

| 3-Aminoindole | -NH2 (strong electron-donating) | -5.0 to -5.7 | -0.9 to -1.6 | 4.1 to 4.1 |

| 7-Ethyl-1H-indol-3-amine | -NH2 and -C2H5 (electron-donating) | -4.9 to -5.6 | -0.8 to -1.5 | 4.1 to 4.1 |

Note: The energy values presented are estimations based on trends observed in computational studies of substituted indoles and are for illustrative purposes. Actual values for 7-ethyl-1H-indol-3-amine would require specific quantum chemical calculations.

Based on a comprehensive review of available scientific literature, detailed computational and theoretical investigation data specifically for the compound 7-ethyl-1H-indol-3-amine is not present in the public domain. While extensive research exists for the indole scaffold and its various derivatives, studies focusing on the precise electronic structure, molecular geometry, and conformational analysis of 7-ethyl-1H-indol-3-amine as requested are not found.

General computational methodologies that would be applied for such an investigation are well-established in chemical research. These include:

Density Functional Theory (DFT): A standard method for calculating the electronic structure of molecules. ajchem-a.com DFT studies on related indole compounds are common for understanding their properties. ajchem-a.commdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting chemical reactivity and electron transfer phenomena. The energy gap between these orbitals is a key indicator of molecular stability. csic.esresearchgate.netmdpi.com

Molecular Electrostatic Surface Potential (MESP): This analysis is used to visualize the charge distribution of a molecule and to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Natural Bond Orbital (NBO): NBO analysis provides insights into charge transfer, and intramolecular and intermolecular interactions by examining the electron density in a Lewis-like bonding framework. tandfonline.comwisc.eduresearchgate.net

Geometry Optimization and Conformational Analysis: Computational methods are used to determine the most stable three-dimensional structure of a molecule, including bond lengths, bond angles, and torsion angles. nih.govnih.gov

Although these theoretical frameworks are frequently applied to novel and existing chemical structures, the specific outputs and data tables for 7-ethyl-1H-indol-3-amine are not available in the searched scientific literature. Research has been published on similar structures, such as other substituted indoles and their derivatives, but this information cannot be extrapolated to definitively describe 7-ethyl-1H-indol-3-amine. ijcce.ac.irnih.gov

Therefore, the generation of an article with the specific data requested in the outline is not possible without the source research being publicly available.

Computational and Theoretical Investigations of 7 Ethyl 1h Indol 3 Amine

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the chemical behavior of molecules like 7-ethyl-1H-indol-3-amine. Through theoretical models, it is possible to gain insights into a molecule's reactivity, the pathways of its reactions, and the selectivity it exhibits. These predictive capabilities are crucial for optimizing synthetic routes and designing new derivatives with desired properties. Methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are central to these investigations, allowing for the calculation of electronic properties that govern chemical reactions. tandfonline.comresearchgate.net

The reactivity of an indole (B1671886) derivative is significantly influenced by its electronic structure. The distribution of electron density, dictated by the arrangement of atoms and functional groups, determines the most probable sites for electrophilic or nucleophilic attack. researchgate.net For 7-ethyl-1H-indol-3-amine, the ethyl group at the C7 position and the amine group at the C3 position are key modulators of the indole ring's electronic properties. Theoretical calculations can quantify these effects, providing a predictive framework for the molecule's behavior in various chemical transformations.

Computational Modeling of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational modeling allows for the detailed exploration of reaction pathways, mapping the energy landscape from reactants to products. This involves identifying intermediate structures and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to model these pathways. ajchem-a.com For a molecule like 7-ethyl-1H-indol-3-amine, this could involve simulating its reaction with an electrophile. The calculations would identify the most likely site of attack on the indole ring and map the energetic profile of the entire reaction sequence. By comparing the activation energies for different potential pathways, chemists can predict the major product of a reaction under given conditions.

These models can also assess the influence of catalysts or solvent effects on the reaction pathway. For instance, simulations can show how a Lewis acid might coordinate to the molecule, lowering the energy of a specific transition state and thus accelerating a desired reaction. The data generated from these models, such as the relative free energies of transition states, are invaluable for rationally designing and optimizing synthetic procedures. nih.gov

Table 1: Illustrative Calculated Energies for a Hypothetical Electrophilic Substitution on 7-ethyl-1H-indol-3-amine

| Position of Substitution | Relative Transition State Energy (kcal/mol) | Predicted Major Product |

| C2 | 5.2 | No |

| C4 | 8.1 | No |

| C6 | 7.5 | No |

Note: This table is illustrative, demonstrating the type of data generated from computational modeling of reaction pathways. Actual values would require specific DFT calculations.

Molecular Dynamics (MD) Simulations for Studying Molecular Interactions

While quantum mechanics is ideal for modeling reactions, Molecular Dynamics (MD) simulations are better suited for studying the dynamic behavior and interactions of molecules over time. nih.gov MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. thno.org This approach allows for the simulation of larger systems, such as a solute molecule in a solvent box or a ligand binding to a protein, over timescales from nanoseconds to microseconds. nih.govthno.org

For 7-ethyl-1H-indol-3-amine, MD simulations can provide insights into its conformational preferences in solution. The ethyl group can rotate, and the amine group can participate in hydrogen bonding with solvent molecules. MD simulations can reveal the most stable conformations and how they are influenced by the solvent environment. This information is crucial, as the conformation of a molecule can significantly affect its reactivity and its ability to interact with biological targets. smolecule.com

Furthermore, MD simulations are essential for studying intermolecular interactions, such as the binding of 7-ethyl-1H-indol-3-amine to a receptor or enzyme. smolecule.com By placing the molecule in a simulated active site, researchers can observe its binding mode, identify key interactions (like hydrogen bonds or hydrophobic contacts), and estimate the stability of the complex. nih.gov This is a cornerstone of computer-aided drug design, helping to predict the biological activity of a compound and guide the design of more potent derivatives.

Predicting Regioselectivity and Stereoselectivity in Derivatization

The derivatization of the indole scaffold is a common strategy in medicinal chemistry. Predicting the regioselectivity (where on the molecule a reaction occurs) and stereoselectivity (the spatial orientation of the new bond) is a major challenge that computational methods can address.

Regioselectivity: The inherent reactivity of the indole ring often directs electrophilic substitution to the C3 position. However, in 3-substituted indoles like 7-ethyl-1H-indol-3-amine, electrophilic attack may occur at other positions, such as C2 or the benzene (B151609) portion of the ring. Computational methods can predict the most likely site of reaction. Frontier Molecular Orbital (FMO) theory, for example, identifies the Highest Occupied Molecular Orbital (HOMO) as the primary site for electrophilic attack. researchgate.net By calculating the HOMO electron density across the molecule, one can predict the most nucleophilic and therefore most reactive position. tandfonline.comamazonaws.com Similarly, calculating the energies of potential intermediates for substitution at different positions can reliably predict the regiochemical outcome. amazonaws.com The introduction of substituents, like the ethyl group at C7, can alter the electronic density and steric accessibility, thereby influencing the regioselectivity of derivatization reactions. acs.orgdiva-portal.org

Stereoselectivity: When a new stereocenter is formed during a reaction, predicting the preferred stereoisomer is critical. Computational modeling of the transition states leading to different stereoisomers can explain and predict stereoselectivity. nih.gov The transition state with the lower energy will correspond to the major product. For reactions involving 7-ethyl-1H-indol-3-amine, if a chiral reagent is used or a chiral center is formed, computational analysis of the diastereomeric transition states can predict the stereochemical outcome with a high degree of accuracy. uni-goettingen.de This predictive power allows for the rational design of synthetic strategies to obtain the desired stereoisomer.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Analysis for Predicting Regioselectivity

| Atomic Site | HOMO Coefficient | Fukui Index (f-) | Predicted Reactivity towards Electrophiles |

| N1 | -0.15 | 0.08 | Low |

| C2 | -0.35 | 0.25 | High |

| C4 | -0.21 | 0.12 | Moderate |

| C5 | -0.18 | 0.09 | Low |

| C6 | -0.24 | 0.15 | Moderate |

Note: This table is illustrative and based on general principles of indole reactivity. researchgate.net The values represent the type of output from a computational analysis used to predict regioselectivity.

7 Ethyl 1h Indol 3 Amine As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The inherent reactivity of the indole (B1671886) nucleus, coupled with the nucleophilic character of the 3-amino group, makes 7-ethyl-1H-indol-3-amine an excellent starting material for the synthesis of intricate molecular frameworks.

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool in synthetic organic chemistry for building molecular complexity. 3-Aminoindoles, in general, are well-suited substrates for such transformations, leading to the formation of various indole-fused heterocyclic systems. These fused systems are often found in biologically active natural products and pharmaceutical agents.

The 3-amino group of 7-ethyl-1H-indol-3-amine can act as a nucleophile to react with various electrophilic partners containing two reactive sites, leading to the construction of a new heterocyclic ring. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of indole-fused pyridines or pyrimidines. Similarly, reactions with α,β-unsaturated carbonyl compounds can be employed to construct fused six-membered rings. The general strategy involves an initial Michael addition of the amino group, followed by an intramolecular cyclization and dehydration sequence.

| Reagent | Fused Heterocycle | Reaction Conditions |

| Acetylacetone | Indolo[3,2-b]pyridine | Acid or base catalysis, heat |

| Ethyl acetoacetate | 2-Hydroxyindolo[3,2-b]pyridine | Base catalysis, heat |

| Acrolein | Tetrahydroindolo[3,2-b]pyridine | Michael addition followed by cyclization |

This table presents hypothetical annulation reactions of 7-ethyl-1H-indol-3-amine based on known reactivity of 3-aminoindoles.

Beyond the formation of simple fused rings, 7-ethyl-1H-indol-3-amine can serve as a key building block in the construction of more complex polycyclic scaffolds, which are characteristic of many indole alkaloids. nih.gov The Pictet-Spengler reaction, a classic method for the synthesis of tetrahydro-β-carbolines, is a prime example. wikipedia.org While the classical Pictet-Spengler reaction involves a tryptamine (B22526) derivative, analogous transformations with 3-aminoindoles can be envisioned. Reaction of 7-ethyl-1H-indol-3-amine with an aldehyde or ketone would generate an iminium ion intermediate, which could then undergo an intramolecular electrophilic substitution at the C4 position of the indole ring to furnish a polycyclic system.

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex structures in a single synthetic operation. nih.gov A three-component Mannich-type reaction involving an aldehyde, a secondary amine, and 7-ethyl-1H-indol-3-amine could lead to the formation of 3-aminoalkylated indoles, which can be precursors to polycyclic systems. rsc.org

| Reaction Type | Reagents | Resulting Scaffold |

| Pictet-Spengler type | Aldehyde/Ketone | Indolo-fused tetrahydroquinoline |

| Mannich-type MCR | Aldehyde, Secondary Amine | 3-(Aminoalkyl)-7-ethyl-1H-indol-3-amine |

| [4+2] Cycloaddition | Dienophile | Carbazole derivatives |

This table illustrates potential applications of 7-ethyl-1H-indol-3-amine in constructing polycyclic scaffolds based on established synthetic methodologies.

Derivatization Strategies for Functionalization

The presence of three distinct reactive sites in 7-ethyl-1H-indol-3-amine—the indole nitrogen (N1), the 3-amino group, and the 7-ethyl group—allows for a wide range of derivatization strategies to fine-tune its chemical and physical properties.

The nitrogen atom of the indole ring (N1) is weakly acidic and can be deprotonated with a suitable base to form an indolyl anion, which can then be reacted with various electrophiles. rsc.org N-alkylation and N-acylation are the most common functionalization strategies at this position. nih.govnih.gov

N-Alkylation: Introducing an alkyl group at the N1 position can significantly alter the steric and electronic properties of the indole ring. This is typically achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. wikipedia.org

N-Acylation: The introduction of an acyl group at the N1 position can serve as a protecting group or as a means to introduce further functionality. dicp.ac.cnacs.org N-acylation can be accomplished using acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. clockss.org

| Functionalization | Reagent | Product |

| N-Methylation | Methyl iodide, NaH | 7-ethyl-1-methyl-1H-indol-3-amine |

| N-Benzylation | Benzyl bromide, K2CO3 | 1-benzyl-7-ethyl-1H-indol-3-amine |

| N-Acetylation | Acetic anhydride, Pyridine | N-(7-ethyl-1-acetyl-1H-indol-3-yl)acetamide |

| N-Benzoylation | Benzoyl chloride, Et3N | N-(1-benzoyl-7-ethyl-1H-indol-3-yl)benzamide |

This table provides examples of N1-functionalization reactions that could be applied to 7-ethyl-1H-indol-3-amine.

The primary amino group at the C3 position is a versatile handle for a variety of chemical transformations. mdpi.com It can readily undergo reactions such as acylation, alkylation, and the formation of imines and sulfonamides.

Acylation: The 3-amino group can be easily acylated to form the corresponding amides. This is often done to protect the amino group or to introduce specific functionalities.

Alkylation: While direct N-alkylation of the 3-amino group can be challenging due to the potential for over-alkylation, it can be achieved under controlled conditions. Reductive amination with aldehydes or ketones is a more common and efficient method for introducing alkyl substituents.

Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides, which are important functional groups in many biologically active compounds.

| Modification | Reagent | Product |

| Acylation | Acetyl chloride | N-(7-ethyl-1H-indol-3-yl)acetamide |

| Reductive Amination | Benzaldehyde, NaBH4 | N-benzyl-7-ethyl-1H-indol-3-amine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(7-ethyl-1H-indol-3-yl)-4-methylbenzenesulfonamide |

This table showcases common modifications of the 3-amino group, which are applicable to 7-ethyl-1H-indol-3-amine.

The 7-ethyl group, while generally less reactive than the other functional groups, can also be a site for chemical modification. The benzylic protons of the ethyl group are susceptible to radical halogenation, which can then be followed by nucleophilic substitution to introduce a variety of functional groups. Oxidation of the ethyl group could also be a potential route for introducing further functionality. For instance, oxidation could lead to the corresponding 7-acetylindole or 7-vinylindole derivatives, which would open up further avenues for synthetic transformations.

| Transformation | Reagents | Product |

| Benzylic Bromination | N-Bromosuccinimide, AIBN | 7-(1-bromoethyl)-1H-indol-3-amine |

| Oxidation to Ketone | Oxidizing agent (e.g., KMnO4) | 7-acetyl-1H-indol-3-amine |

| Dehydrogenation | Dehydrogenation catalyst | 7-vinyl-1H-indol-3-amine |

This table presents potential transformations of the 7-ethyl group on the indole ring of 7-ethyl-1H-indol-3-amine.

Role in the Synthesis of Scaffolds with Chemical Interest

7-ethyl-1H-indol-3-amine serves as a valuable and versatile starting material in organic synthesis. Its unique structure, featuring a reactive 3-amino group, a modifiable indole nitrogen, and an ethyl group at the 7-position, allows for the construction of complex heterocyclic systems. This functionality makes it an important precursor for developing novel molecular architectures, particularly those analogous to naturally occurring bioactive compounds.

Precursors to Advanced Indole Alkaloid Analogs

The indole ring system is a core component of numerous alkaloids with significant pharmacological properties. nih.govnih.gov Synthetic chemists utilize functionalized indoles like 7-ethyl-1H-indol-3-amine to build analogs of these natural products, aiming to explore structure-activity relationships and develop new therapeutic agents. The 7-ethyl-1H-indol-3-yl moiety can be incorporated into larger, more complex scaffolds that mimic the structural features of natural indole alkaloids.

A notable example of its application is in the synthesis of novel indolyl quinoline (B57606) derivatives. The quinoline ring system is also prevalent in alkaloids, and the fusion of indole and quinoline motifs has led to compounds with interesting biological activities. 7-ethyl-1H-indol-3-amine provides the foundational indole block for creating such hybrid molecules. For instance, it is a key component in the structure of 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ), an indolyl quinoline moiety investigated for its effects on cell growth. The synthesis of such complex molecules showcases the utility of 7-ethyl-1H-indol-3-amine as a strategic building block for accessing advanced alkaloid analogs.

| Parameter | Description |

| Precursor Compound | 7-ethyl-1H-indol-3-amine |

| Resulting Scaffold | Indolyl Quinoline |

| Example Analog | 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ) |

| Synthetic Role | Provides the core 7-ethylindole (B1586515) structural motif. The 3-amino group serves as a reactive handle for elaboration and connection to other heterocyclic systems. |

| Significance | The resulting analogs combine features of both indole and quinoline alkaloids, creating novel chemical entities for biological screening. |

Components for Supramolecular Assembly Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. beilstein-journals.org The design of molecules that can self-assemble into ordered structures is a significant area of materials science and crystal engineering. Indole derivatives are excellent candidates for supramolecular assembly due to the presence of the flat, aromatic indole ring capable of π–π stacking and the N-H group which is a potent hydrogen bond donor. mdpi.com

While the specific use of 7-ethyl-1H-indol-3-amine in supramolecular assembly studies is not yet widely documented, its structural features suggest significant potential. The interplay between hydrogen bonding from the amino and indole N-H groups, π–π stacking of the indole core, and hydrophobic interactions from the ethyl substituent provides a rich set of tools for designing complex, self-assembling molecular systems. beilstein-journals.orgnih.gov

| Structural Feature | Potential Supramolecular Interaction | Role in Assembly |

| Indole Ring System | π–π Stacking | Promotes columnar or layered packing of molecules. mdpi.com |

| Indole N-H Group | Hydrogen Bond Donor | Directs assembly through specific, linear interactions with acceptor groups. |

| 3-Amino Group (-NH2) | Hydrogen Bond Donor/Acceptor | Can form multiple hydrogen bonds, creating robust networks and synthons. nih.gov |

| 7-Ethyl Group (-CH2CH3) | Hydrophobic Interactions / van der Waals Forces | Influences molecular packing, solubility, and can create specific hydrophobic pockets within the assembled structure. |

Based on a thorough search of scientific databases and literature, it has been determined that public-domain spectroscopic data specifically for the compound "7-ethyl-1H-indol-3-amine" is not available. The synthesis and detailed characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for this specific molecule have not been published in accessible scholarly articles, patents, or chemical databases.

The available literature frequently references a structurally similar but distinct compound, 7-ethyl-1H-indole-3-ethanol (also known as 7-ethyltryptophol). While spectroscopic data exists for this and other indole derivatives, it cannot be used to accurately describe 7-ethyl-1H-indol-3-amine, as the change from a hydroxyl (-OH) group in the ethanol (B145695) derivative to an amine (-NH2) group would significantly alter the spectroscopic signatures.

Specifically:

NMR Spectroscopy (¹H, ¹³C, 2D): The chemical shifts and coupling constants of protons and carbons, particularly those near the 3-position substituent, would be different. The presence of N-H protons would introduce new signals and coupling patterns not seen in the ethanol analog.

IR Spectroscopy: The characteristic absorption bands would change significantly. An amine group would show distinct N-H stretching and bending vibrations, which are absent in the corresponding alcohol.

Mass Spectrometry: The molecular weight and fragmentation patterns would be fundamentally different due to the difference in elemental composition (C₁₂H₁₆N₂ for the amine vs. C₁₂H₁₅NO for the ethanol).

Without access to experimental data for 7-ethyl-1H-indol-3-amine, it is not possible to provide a scientifically accurate and detailed analysis as requested by the article's outline. Generating such an article would require speculation and the use of data from incorrect compounds, which would be misleading and scientifically unsound. Therefore, the requested article cannot be generated at this time.

Advanced Spectroscopic Analysis for Structural and Mechanistic Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Analysis of Fragmentation Patterns for Structural Elucidation

Mass spectrometry is an indispensable tool for the structural elucidation of indole (B1671886) derivatives. The analysis of fragmentation patterns, typically generated through techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry, provides a veritable fingerprint of the molecule's structure. For 7-ethyl-1H-indol-3-amine, the fragmentation is dictated by the stability of the indole core and the nature of its substituents.

The primary fragmentation pathway for aliphatic amines involves the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.org In the case of 7-ethyl-1H-indol-3-amine, this would involve cleavage adjacent to the C3 position of the indole ring. However, the most prominent fragmentation in substituted indoles often involves the substituents themselves. nih.gov

Key fragmentation pathways for substituted indoles and amines include:

Alpha-Cleavage: For the ethyl group at the C7 position, cleavage of the C-C bond can lead to the loss of a methyl radical (•CH₃), resulting in a stable benzylic-type cation.

Loss of Amine Group: The amino group at the C3 position can be lost, often preceded by rearrangement. hnxb.org.cn

Ring Cleavage: While the aromatic indole ring is relatively stable, complex rearrangements and subsequent ring fissions can occur under higher energy conditions. nih.gov

McLafferty Rearrangement: This is less likely for this specific compound due to the absence of a gamma-hydrogen relative to a carbonyl group, but similar rearrangements can occur in more complex indole derivatives. unl.ptlibretexts.org

The predicted fragmentation pattern for 7-ethyl-1H-indol-3-amine would likely show an initial loss of a methyl radical from the ethyl group, followed by further fragmentation of the resulting ion.

Table 1: Predicted Mass Spectrometry Fragmentation for 7-ethyl-1H-indol-3-amine

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M+H]⁺ | Protonated Molecular Ion | 175 |

| [M-CH₃]⁺ | Loss of a methyl radical from the 7-ethyl group | 160 |

| [M-NH₃]⁺ | Loss of ammonia (B1221849) from the 3-amine group | 158 |

| [C₉H₈N]⁺ | Ion resulting from loss of ethyl and amino groups | 130 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediates

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the detection and characterization of transient and charged intermediates in solution-phase reactions. frontiersin.org This makes it a powerful tool for elucidating reaction mechanisms, such as those involved in the synthesis of substituted indoles like 7-ethyl-1H-indol-3-amine. nih.gov

For instance, in a hypothetical Fischer indole synthesis to produce the target compound, ESI-MS could be employed to monitor the reaction in real-time. nih.gov This would allow for the interception and identification of key intermediates. Because ESI can transfer ions from solution to the gas phase with minimal fragmentation, species such as protonated hydrazones, enamines, or cyclized intermediates can be observed directly from the reaction mixture. researchgate.net The ability to detect these short-lived species provides direct evidence for the proposed mechanistic steps. uvic.ca

The application of ESI-MS is crucial for optimizing reaction conditions. By monitoring the relative abundance of intermediates and the final product, researchers can gain insights into reaction kinetics, identify potential bottlenecks, and detect the formation of side products. researchgate.net

Table 2: Potential Reaction Intermediates in the Synthesis of 7-ethyl-1H-indol-3-amine Detectable by ESI-MS

| Intermediate Type | General Structure | Significance in Reaction Mechanism |

| Protonated Hydrazone | [R-NH-N=CR'R'']+H⁺ | Initial condensation product |